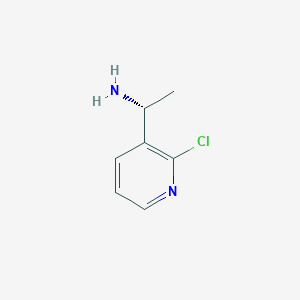
(2-(2,4,5-Trimethoxyphenyl)cyclopropyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2,4,5-Trimethoxyphenyl)cyclopropyl)methanamine is a chemical compound that features a cyclopropyl group attached to a methanamine moiety, with a 2,4,5-trimethoxyphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,4,5-Trimethoxyphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the methanamine group. One common method involves the reaction of 2,4,5-trimethoxybenzaldehyde with a cyclopropyl Grignard reagent to form the corresponding alcohol, which is then converted to the amine through reductive amination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
(2-(2,4,5-Trimethoxyphenyl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce alcohols.
科学研究应用
(2-(2,4,5-Trimethoxyphenyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic effects, particularly in the context of its structural similarity to other bioactive compounds, is ongoing.
Industry: Its unique properties may be leveraged in the development of new materials or chemical processes.
作用机制
The mechanism of action of (2-(2,4,5-Trimethoxyphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various biological targets, including enzymes and receptors, potentially leading to a range of biological effects. The cyclopropyl group may also influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,4,5-Trimethoxyphenethylamine: This compound shares the trimethoxyphenyl group but has an ethylamine moiety instead of a cyclopropyl group.
2,4,5-Trimethoxyamphetamine: Similar in structure but with an amphetamine backbone.
2,4,5-Trimethoxybenzylamine: Contains the same trimethoxyphenyl group but with a benzylamine moiety.
Uniqueness
(2-(2,4,5-Trimethoxyphenyl)cyclopropyl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for research and development.
属性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC 名称 |
[2-(2,4,5-trimethoxyphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C13H19NO3/c1-15-11-6-13(17-3)12(16-2)5-10(11)9-4-8(9)7-14/h5-6,8-9H,4,7,14H2,1-3H3 |
InChI 键 |
FGOCTTJENQYEJA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1C2CC2CN)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![7-Azaspiro[3.5]non-1-enehydrochloride](/img/structure/B13594933.png)





![4-(Benzo[b]thiophen-3-yl)butan-1-amine](/img/structure/B13594961.png)
